1H,1H,9H-Hexadecafluorononyl acrylate

説明

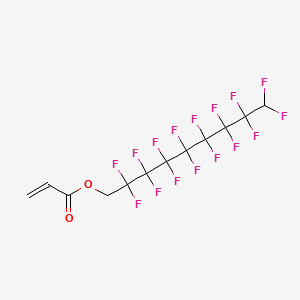

1H,1H,9H-Hexadecafluorononyl acrylate (CAS 4180-26-1) is a fluorinated acrylate ester characterized by a nine-carbon alkyl chain with 16 fluorine atoms positioned at the 1st, 1st, and 9th hydrogen sites (C9H6F16O2) . Its structure enables strong surface segregation due to the high electronegativity and low polarizability of fluorine, which reduces surface free energy. This property makes it valuable in applications requiring hydrophobic or non-stick surfaces, such as UV nanoimprinting lithography and self-healing elastomers .

特性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F16O2/c1-2-4(29)30-3-6(15,16)8(19,20)10(23,24)12(27,28)11(25,26)9(21,22)7(17,18)5(13)14/h2,5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDKTLFTMZTCKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194615 | |

| Record name | 1H,1H,9H-Perfluorononyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4180-26-1 | |

| Record name | 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4180-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004180261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,1H,9H-Perfluorononyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1H,1H,9H-Hexadecafluorononyl acrylate typically involves the reaction of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired product.

化学反応の分析

Free Radical Polymerization

The acrylate group facilitates free radical polymerization, forming fluorinated polymers with tailored properties. This monomer is commonly copolymerized with fluorinated multi-functional monomers (e.g., diacrylates) to produce cross-linked networks.

- Key Findings :

Photopolymerization (UV-Curing)

UV-induced polymerization is critical for creating release-layer-free resins in nanoimprinting. The fluorinated chain promotes surface segregation during curing, reducing adhesion.

- Key Findings :

Emulsion Polymerization

The monomer’s hydrophobic fluoroalkyl chain enables emulsion polymerization for water-resistant coatings and films.

| Reaction Parameters | Details |

|---|---|

| Surfactant | Not specified (commonly anionic surfactants) |

| Applications | Hydrophobic polymer emulsions for textiles and membranes |

- Key Findings :

Surface Segregation in Dimethacrylate Resins

When blended with dimethacrylates, this acrylate migrates to the surface during polymerization, reducing surface free energy.

| Parameter | Value |

|---|---|

| Surface Free Energy | 15.1 mN/m (vs. 39.5 mN/m for non-fluorinated controls) |

| Curing Method | UV light (254 nm, 10 mW/cm²) |

- Mechanism : Fluorinated chains orient toward the surface due to lower interfacial energy, creating a fluorine-rich layer .

Comparative Reactivity with Other Fluorinated Acrylates

科学的研究の応用

Chemical Properties and Structure

1H,1H,9H-Hexadecafluorononyl acrylate (CAS No. 4180-26-1) has a molecular formula of and a molecular weight of 486.15 g/mol. The compound features a long fluorinated carbon chain, which imparts distinct characteristics such as hydrophobicity and resistance to chemical degradation .

Surface Coatings

One of the primary applications of this compound is in the development of high-performance surface coatings. Its fluorinated structure provides excellent anti-fouling properties, making it suitable for use in marine coatings and other applications where resistance to biofouling is critical .

Self-Lubricating Materials

The compound is also utilized as a high-fluorine self-lubricating material. This property is advantageous in reducing friction and wear in mechanical components, leading to enhanced durability and performance in various industrial applications .

Polymerization Studies

In polymer chemistry, this compound serves as a monomer for synthesizing fluorinated polymers. These polymers exhibit unique thermal and mechanical properties due to the presence of fluorine atoms, which can be tailored for specific applications such as protective coatings or advanced composites .

Environmental Fate Studies

Research has shown that fluorinated acrylate polymers can persist in the environment due to their stable chemical structure. Studies conducted on the hydrolysis and biodegradation of these polymers indicate that they may contribute to the accumulation of perfluoro-carboxylic acids (PFCAs) in aquatic systems .

- Case Study: Hydrolysis Experiment

A study investigated the degradation rates of fluorotelomer-based acrylate polymers under different pH conditions. Results indicated that these polymers have half-lives ranging from 1000 to 2000 years in soil environments, raising concerns about their long-term environmental impact .

Wastewater Treatment Research

In wastewater treatment contexts, the potential for degradation of this compound was assessed through various experiments. These studies aimed to understand how such compounds behave in sewage systems and their potential transformation into more harmful substances like PFCAs .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Surface Coatings | Anti-fouling properties for marine applications | Effective against biofouling |

| Self-Lubricating Materials | Reduces friction and wear in mechanical parts | Enhances durability |

| Polymerization Studies | Monomer for synthesizing advanced fluorinated polymers | Unique thermal/mechanical properties |

| Environmental Fate | Persistence in soil and water environments | Half-lives of 1000-2000 years |

| Wastewater Treatment | Degradation studies in sewage systems | Potential transformation into PFCAs |

作用機序

The mechanism of action of 1H,1H,9H-Hexadecafluorononyl acrylate involves its ability to form strong bonds with other molecules, leading to the formation of stable polymers. The fluorine atoms contribute to the compound’s low surface energy and high chemical resistance, making it effective in various applications.

類似化合物との比較

Comparison with Similar Fluorinated Acrylates

Chemical Structure and Fluorination Patterns

The compound’s fluorination pattern distinguishes it from analogues:

- 1H,1H,2H,2H-Perfluorododecyl acrylate (C10F21A, CAS 17741-60-5): Contains 21 fluorine atoms distributed along a 12-carbon chain (C12H4F21O2). The 2H,2H substitution pattern increases chain flexibility compared to 1H,1H,9H-hexadecafluorononyl acrylate, affecting surface segregation dynamics .

- 1H,1H,2H,2H-Heptadecafluorodecyl acrylate (C8F17A, CAS 34598-33-9) : Features 17 fluorine atoms on a 10-carbon chain (C10H4F17O2). The shorter fluorinated segment reduces surface energy less effectively than the target compound .

- 1H,1H,11H-Eicosafluoroundecyl acrylate (CAS 4998-38-3) : A longer-chain derivative (C14H6F20O2) with 20 fluorine atoms. The extended fluorinated chain enhances hydrophobicity but may compromise solubility in organic solvents .

Surface Free Energy and Performance

The target compound’s lower surface energy (12–15 mN/m) outperforms shorter-chain fluorinated acrylates, enabling superior demolding in nanoimprinting . Methacrylate analogues (e.g., 1H,1H-Perfluorooctyl methacrylate) exhibit higher surface energy due to the methyl group’s steric hindrance, limiting fluorine segregation .

Thermal and Mechanical Properties

- Glass Transition Temperature (Tg): this compound-based polymers show a Tg of −15°C to −10°C, balancing flexibility and mechanical toughness. In contrast, methacrylates like 1H,1H,9H-Perfluorononyl methacrylate (CAS 1841-46-9) exhibit higher Tg (−5°C to 0°C) due to rigid backbone structures .

- Self-Healing Efficiency : Polymers incorporating the target compound achieve >95% self-healing within 1 hour at 25°C, attributed to fluoroalkyl chain mobility. Shorter-chain derivatives (e.g., C8F17A) show slower recovery (70% in 2 hours) .

Environmental and Regulatory Considerations

- Persistence : Longer perfluoroalkyl chains (e.g., C9F16 in the target compound) are associated with higher environmental persistence compared to C6–C8 analogues .

生物活性

1H,1H,9H-Hexadecafluorononyl acrylate is a fluorinated compound with significant applications in materials science and potential implications in biological systems. This article explores its biological activity, mechanisms of action, and practical applications based on diverse research findings.

This compound is characterized by a long fluorinated carbon chain. Its chemical structure allows it to exhibit unique properties such as low surface energy and hydrophobicity, making it suitable for various applications including coatings and polymer formulations.

The biological activity of this compound is primarily linked to its surface properties and interactions with biological membranes. The compound has been shown to reduce surface tension significantly, which can affect cell adhesion and biofilm formation.

Surface Activity

- Biofilm Reduction : Research indicates that surfaces treated with this compound exhibit a reduction in biofilm formation by over 70% within a few hours under dynamic flow conditions. This property is particularly beneficial in preventing microbial colonization on medical devices and other surfaces prone to biofouling .

Case Studies

- Antifouling Properties : A study demonstrated that coatings made with this compound showed less than 10% surface coverage by colonizable cells after exposure for one week. This indicates its effectiveness in creating slippery surfaces that resist microbial attachment .

- Polymer Applications : In UV-cured resin films modified with this compound, significant decreases in surface free energy were noted. This modification enhances the demolding process in nanoimprinting technologies, showcasing the compound's utility in advanced manufacturing processes .

Biological Safety and Toxicity

While the antifouling properties are promising, the biological safety of 1H,1H-9H-Hexadecafluorononyl acrylate must be considered. Studies on related fluorinated compounds suggest that while they are effective in reducing microbial growth, their long-term environmental impact and potential toxicity to human health require further investigation .

Comparative Analysis of Biological Activity

| Property | This compound | Other Fluorinated Compounds |

|---|---|---|

| Biofilm Formation Reduction | >70% reduction | Varies (typically lower) |

| Surface Free Energy | Low (enhances demolding) | Moderate to high |

| Toxicity Level | Not fully established | Varies widely |

| Application Areas | Coatings, polymers | Diverse industrial uses |

Q & A

Q. What are the recommended methods for synthesizing 1H,1H,9H-hexadecafluorononyl acrylate, and how can purity be validated?

Answer: Synthesis typically involves radical polymerization or esterification of fluorinated alcohols with acryloyl chloride under inert conditions. For purity validation:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via and NMR to identify fluorine distribution and ester linkages .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detect characteristic C=O (1720–1740 cm) and C-F (1100–1250 cm) stretches .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify residual monomers and byproducts .

Q. Table 1: Key Characterization Techniques

| Technique | Purpose | Reference |

|---|---|---|

| NMR | Fluorine chain conformation | |

| FTIR | Functional group validation | |

| GC-MS | Purity assessment |

Q. How should researchers handle and stabilize this compound to prevent degradation?

Answer:

- Storage : Keep at –20°C in amber vials to inhibit photodegradation and thermal polymerization.

- Stabilizers : Add 100–300 ppm inhibitors like 4-methoxyphenol (MEHQ) to suppress radical-initiated side reactions .

- Safety : Use PPE (gloves, goggles) due to potential organ toxicity risks .

Advanced Research Questions

Q. How does the incorporation of this compound affect surface free energy in polymer matrices?

Answer: When added to UV-cured dimethacrylate resins, this monomer migrates to the surface, reducing surface free energy (e.g., from ~40 mN/m to <20 mN/m). Methodological steps:

Q. Table 2: Surface Properties in UV-Cured Resins

| Property | Value (Pure Resin) | Value (+10% Fluoromonomer) | Reference |

|---|---|---|---|

| Surface Free Energy | ~40 mN/m | <20 mN/m | |

| F-content (Surface) | 0% | 65% |

Q. What analytical strategies address contradictions in environmental persistence vs. functional performance of this compound?

Answer: While the compound enhances hydrophobicity in materials, its perfluorinated chain (C9) raises concerns as a potential PFAS pollutant. Mitigation strategies include:

- Lifecycle Analysis (LCA) : Track degradation products using LC-MS/MS to identify perfluorinated acids (e.g., PFNA) .

- Alternative Design : Explore shorter-chain fluorinated analogs (e.g., C6) to balance performance and regulatory compliance .

Q. How can researchers ensure compliance with evolving PFAS regulations when using this compound?

Answer:

Q. What are the challenges in reconciling surface segregation efficiency with bulk material properties?

Answer: High fluoromonomer loading (>15 wt%) may compromise mechanical integrity (e.g., reduced tensile strength). Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。